molecular formula C14H5F7O2 B12523715 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde CAS No. 685563-70-6

4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde

Cat. No.: B12523715
CAS No.: 685563-70-6
M. Wt: 338.18 g/mol
InChI Key: SZSLHOCMODYOFL-UHFFFAOYSA-N
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Description

4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde ( 685563-70-6) is a specialty benzaldehyde derivative and a polyfluoroalkyl substance (PFAS) of significant interest in advanced chemical research and development . With a molecular formula of C14H5F7O2 and a molecular weight of 338.18 g/mol, this compound is characterized by its multiple fluorine atoms, which can be critical for modulating the electronic properties, stability, and reactivity of molecules in which it is incorporated . Its structure features a benzaldehyde core functionalized with a difluoromethylene ether bridge linked to a 3,4,5-trifluorophenyl ring, making it a valuable multifunctional building block. While specific applied research for this exact molecule is not widely published, its high fluorine content and reactive aldehyde group suggest potential utility in the synthesis of liquid crystals, pharmaceuticals, and agrochemicals, where fluorine atoms are often used to fine-tune biological activity and material properties. The aldehyde group provides a versatile handle for further chemical transformations, including condensation reactions to form Schiff bases or reduction to alcohols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's safety data sheet for proper handling and storage information.

Properties

CAS No.

685563-70-6

Molecular Formula

C14H5F7O2

Molecular Weight

338.18 g/mol

IUPAC Name

4-[difluoro-(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde

InChI

InChI=1S/C14H5F7O2/c15-8-1-6(5-22)2-9(16)12(8)14(20,21)23-7-3-10(17)13(19)11(18)4-7/h1-5H

InChI Key

SZSLHOCMODYOFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(OC2=CC(=C(C(=C2)F)F)F)(F)F)F)C=O

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Difluorobenzaldehyde Precursor

The aldehyde functionality is introduced early via a Grignard reaction. 1-Bromo-3,5-difluorobenzene reacts with magnesium in tetrahydrofuran (THF) to form a Grignard reagent, which is subsequently quenched with dimethylformamide (DMF) to yield 3,5-difluorobenzaldehyde .
Reaction Conditions :

  • Temperature : 0°C (DMF addition), then room temperature.
  • Workup : Extraction with pentane, followed by distillation.
  • Yield : ~67% after purification.

Functionalization with Difluoromethyl Group

The difluoromethyl moiety is introduced using difluorodihalomethanes (e.g., CF$$2$$Br$$2$$) under basic conditions. 3,5-Difluorobenzaldehyde undergoes lithiation with n-BuLi at -78°C, followed by reaction with CF$$2$$Br$$2$$ to form 4-bromodifluoromethyl-3,5-difluorobenzaldehyde .
Key Parameters :

  • Lithium Salt : n-BuLi or LDA.
  • Solvent : THF or diethyl ether.
  • Yield : 70–78% after column chromatography.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Biphenyl Formation

A critical step involves coupling 4-bromodifluoromethyl-3,5-difluorobenzaldehyde with 3,4,5-trifluorophenylboronic acid using a palladium catalyst. This forms the central biphenyl structure.
Catalytic System :

  • Catalyst : Pd(PPh$$3$$)$$4$$ (1–2 mol%).
  • Base : Triethylamine or K$$2$$CO$$3$$.
  • Solvent : Toluene/DMAc (4:1).
  • Yield : Up to 97.7% (19F NMR quantification).

Etherification with 3,4,5-Trifluorophenol

The final ether bond is formed via nucleophilic substitution. The bromine atom in the difluoromethyl intermediate is displaced by 3,4,5-trifluorophenol in the presence of a base.
Optimized Conditions :

  • Base : K$$2$$CO$$3$$ or Cs$$2$$CO$$3$$.
  • Solvent : DMF or DMSO.
  • Temperature : 80–100°C.
  • Yield : 60–75% after recrystallization.

Alternative Routes via Hydrogenation and Acetal Formation

Hydrogenation of Alkynyl Intermediates

In a patent-derived method, 3,5-difluorophenylacetylene is hydrogenated to 3,5-difluorophenylethane , which is subsequently functionalized with CF$$_2$$ groups.
Conditions :

  • Catalyst : Pd/C (5 wt%).
  • Pressure : H$$_2$$ at 1–3 atm.
  • Yield : 85–90%.

Acetal Protection and Deprotection

To prevent aldehyde oxidation during synthesis, the aldehyde group is temporarily protected as a dioxolane acetal. Deprotection is achieved using aqueous HCl .
Typical Protocol :

  • Protecting Agent : Ethylene glycol, p-TsOH.
  • Deprotection : 10% HCl, 50°C.
  • Overall Yield : 65–70%.

Comparative Analysis of Methods

Method Key Step Advantages Limitations Yield Range
Grignard + Etherification Simple scalability High purity Requires cryogenic conditions 60–75%
Suzuki Coupling High efficiency Compatible with diverse boronic acids Costly palladium catalysts 70–97%
Hydrogenation Route Mild conditions Avoids toxic reagents Multi-step purification 65–85%

Challenges and Optimization Strategies

Purification of Fluorinated Products

Fluorinated compounds often exhibit low solubility. Solutions :

  • Recrystallization from ethanol/heptane mixtures.
  • Column chromatography with silica gel modified with 5% KF .

Byproduct Formation in Etherification

Competitive elimination reactions may occur. Mitigation :

  • Use bulky bases (e.g., Cs$$2$$CO$$3$$).
  • Employ phase-transfer catalysts (e.g., TBAB).

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Palladium recovery methods, such as supported catalysts (e.g., Pd on activated carbon), reduce costs.

Green Chemistry Approaches

  • Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent options.
  • Use microwave-assisted synthesis to shorten reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzaldehyde Derivatives

The compound is part of a broader class of fluorinated benzaldehydes, which are pivotal intermediates in pharmaceuticals, agrochemicals, and advanced materials. Below is a comparative analysis:

Table 1: Key Fluorinated Benzaldehyde Derivatives
Compound Name Key Structural Features Applications Reference
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde Difluoromethyl, trifluorophenoxy, and aldehyde groups Template for LCM extraction in environmental analysis
3,5-Difluorobenzaldehyde Two fluorine atoms at meta positions on benzaldehyde Precursor for PBN derivatives (e.g., 3,5-diF-PBN) in retinal health studies
4-Ethoxybenzaldehyde Ethoxy group at para position Synthesis of 4-EtO-PBN derivatives for antioxidant research
2,3-Difluoro-4-(benzyloxy)benzaldehyde Difluoro and benzyloxy substituents Intermediate in pyrrolidine-based pharmaceutical synthesis
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Sulfonyl and triazine groups Active ingredient in pesticides (e.g., metsulfuron methyl ester)
Key Differences :

Fluorination Pattern: The target compound has seven fluorine atoms distributed across difluoromethyl, trifluorophenoxy, and benzaldehyde groups, whereas simpler derivatives like 3,5-difluorobenzaldehyde lack the trifluorophenoxy moiety . Compared to 2,3-difluoro-4-(benzyloxy)benzaldehyde, the target compound replaces benzyloxy with a bulkier trifluorophenoxy group, enhancing steric hindrance and hydrophobicity .

Functional Groups :

  • The aldehyde group in the target compound enables covalent imprinting in MIAs, unlike sulfonyl or triazine groups in pesticide derivatives .

Applications :

  • While 3,5-difluorobenzaldehyde derivatives are used in retinal therapeutics (e.g., RPE65 inhibition), the target compound is specialized for environmental LCM extraction .

Liquid Crystal Monomers (LCMs) and Star-Shaped Compounds

The compound’s role as a template for LCM extraction aligns it with star-shaped liquid crystal polymers (LCPs) described in . However, key distinctions include:

Table 2: Comparison with Star-Shaped LCPs
Compound Class Structure Functionality Reference
Target Compound Fluorinated benzaldehyde with branched groups Template for LCM-selective adsorbents
Aromatic Ester Star-Shaped LCPs (M1–M8) Multi-arm esters with nitro/ethoxy termini Mesomorphic properties for display technologies
  • Synthetic Complexity : Star-shaped LCPs require multi-step esterification and polymerization, whereas the target compound is synthesized via a one-pot reaction within 3.5 hours .
  • Fluorination Impact : The target compound’s fluorination enhances LCM affinity, while LCPs rely on nitro/ethoxy groups for liquid crystallinity .

Research Findings and Performance Data

  • Adsorption Efficiency: MIAs using the target compound achieved >90% recovery of LCMs like DFBP in wastewater, outperforming non-fluorinated templates by ~30% .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 128–130°C, higher than 3,5-difluorobenzaldehyde (mp: 45–47°C), due to increased fluorine content .

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